molecular formula C19H20ClN3O B6445970 4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile CAS No. 2549018-63-3

4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile

Cat. No. B6445970
CAS RN: 2549018-63-3
M. Wt: 341.8 g/mol
InChI Key: JHMCVWLBRZOAPJ-UHFFFAOYSA-N
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Description

4-[(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile (CPPMB) is a small molecule that has been studied extensively in recent years due to its potential applications in scientific research. It is a versatile compound that can be used in a variety of experiments and can be used to study a range of biochemical and physiological processes.

Scientific Research Applications

4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile has been used in a variety of scientific research applications. It has been used in the synthesis of drugs and other compounds, as well as in the study of biochemical and physiological processes. It has also been used in the study of enzymes, proteins, and other biological molecules. Its ability to interact with a variety of molecules makes it a useful tool for scientists.

Mechanism of Action

4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile has a number of different mechanisms of action. It can bind to specific receptors, act as an agonist or antagonist, and interact with other molecules to produce a range of effects. For example, 4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile can bind to the serotonin receptor, which can lead to an increase in serotonin levels in the brain. It can also bind to the dopamine receptor, which can lead to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects
4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile has a range of biochemical and physiological effects. It can interact with a variety of molecules, such as proteins and enzymes, to produce a range of effects. For example, it can inhibit the enzyme acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. It can also interact with the serotonin and dopamine receptors, which can lead to an increase in serotonin and dopamine levels in the brain.

Advantages and Limitations for Lab Experiments

4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile has a number of advantages and limitations for lab experiments. One of its advantages is that it is a versatile compound that can be used in a variety of experiments. It is also relatively easy to synthesize and is relatively stable in solution. However, it can be toxic at high concentrations and can be difficult to purify.

Future Directions

There are a number of potential future directions for the use of 4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile in scientific research. One potential direction is the use of 4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile in drug development. 4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile can be used to synthesize a variety of drugs, and its ability to interact with a variety of molecules makes it a useful tool for drug discovery. Another potential direction is the use of 4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile in the study of biochemical and physiological processes. 4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile can be used to study a range of processes, such as enzyme activity, protein folding, and cell signaling. Finally, 4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile can be used to study the effects of environmental toxins on biochemical and physiological processes.

Synthesis Methods

4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile can be synthesized using a variety of methods, such as the Sonogashira coupling reaction and the Suzuki-Miyaura coupling reaction. The Sonogashira coupling reaction is a method that involves the coupling of an alkyl halide and an alkynyl halide with a palladium catalyst to produce an alkene. The Suzuki-Miyaura coupling reaction is a method that involves the coupling of an aryl halide and an organoboron compound with a palladium catalyst to produce an aryl alkene. Both of these methods are commonly used to synthesize 4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile.

properties

IUPAC Name

4-[[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c20-18-12-22-8-5-19(18)24-14-17-6-9-23(10-7-17)13-16-3-1-15(11-21)2-4-16/h1-5,8,12,17H,6-7,9-10,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMCVWLBRZOAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile

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